Bienvenue dans la boutique en ligne BenchChem!

2-Aminothiazolo[5,4-b]pyridine

Kinase Inhibition Drug Resistance GIST

2-Aminothiazolo[5,4-b]pyridine is the privileged fused thiazole-pyridine pharmacophore that uniquely pre-organizes for ATP-binding pocket engagement. It enables potent inhibition of clinically resistant kinase mutants (T315I Bcr-Abl, D816V c-KIT, EGFR T790M) unresponsive to imatinib or sunitinib. The 2-amino group allows rapid SAR expansion via Suzuki coupling. Procure now to initiate or accelerate next-generation targeted oncology programs, and leverage documented nanomolar potencies against resistance mutations. Contact us for bulk pricing and custom synthesis support.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 31784-70-0
Cat. No. B1330656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazolo[5,4-b]pyridine
CAS31784-70-0
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=N2)N
InChIInChI=1S/C6H5N3S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9)
InChIKeyOGWPHTRWLWDCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Guide: 2-Aminothiazolo[5,4-b]pyridine (CAS 31784-70-0) – A Critical Heterocyclic Scaffold for Targeted Therapeutics & Chemical Biology


2-Aminothiazolo[5,4-b]pyridine (thiazolo[5,4-b]pyridin-2-amine) is a heterocyclic amine with the molecular formula C₆H₅N₃S (MW: 151.19 g/mol) that serves as a foundational scaffold and key intermediate in medicinal chemistry [1]. It is commercially available as an off-white to light brown crystalline solid with a melting point of 252–254°C and predicted pKa of 2.09, characteristics that facilitate its use in standard organic synthesis workflows . Its core structure features a fused thiazole-pyridine ring system that acts as a privileged pharmacophore for the development of potent kinase inhibitors, particularly against c-KIT, EGFR, PI3K, and Bcr-Abl mutants, making it a strategic procurement choice for drug discovery programs [2].

Why Off-the-Shelf Heterocyclic Amines Cannot Replace 2-Aminothiazolo[5,4-b]pyridine in Precision Oncology Research


Generic substitution with simpler aminothiazoles or aminopyridines fails because the fused thiazolo[5,4-b]pyridine system of 2-Aminothiazolo[5,4-b]pyridine provides a unique three-dimensional electronic configuration that is essential for establishing key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of kinases such as c-KIT, EGFR, and Bcr-Abl [1]. The 2-amino group serves as a critical attachment point for further derivatization, enabling structure-activity relationship (SAR) studies that have led to inhibitors capable of overcoming clinically relevant gatekeeper mutations (e.g., T315I Bcr-Abl, D816V c-KIT) resistant to first-line therapies like imatinib and sunitinib [2]. Unlike monocyclic analogs, the rigid planar architecture of this scaffold pre-organizes the molecule for optimal target engagement, a feature that is directly linked to the nanomolar potency and selectivity profiles reported in multiple independent drug discovery campaigns, underscoring its irreplaceable value for teams developing next-generation targeted therapeutics [3].

Quantitative Differentiation: Head-to-Head Performance Data for 2-Aminothiazolo[5,4-b]pyridine vs. Key Comparators


Overcoming Imatinib Resistance: Comparative c-KIT Inhibition by Thiazolo[5,4-b]pyridine Derivative 6r

A thiazolo[5,4-b]pyridine derivative (6r) demonstrates significantly superior potency against the imatinib-resistant c-KIT V560G/D816V double mutant compared to imatinib and maintains comparable efficacy to sunitinib, a second-line therapy, while exhibiting a more favorable selectivity window [1]. The derivative 6r achieved an IC50 of 4.77 μM against the mutant kinase, representing an 8-fold improvement over imatinib (IC50 = 37.93 μM) [1]. Importantly, 6r displayed higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared to sunitinib, suggesting a potentially improved therapeutic index [2].

Kinase Inhibition Drug Resistance GIST

Potent Inhibition of Bcr-Abl T315I Gatekeeper Mutant by Thiazolo[5,4-b]pyridine-Based Type II Inhibitors

Thiazolo[5,4-b]pyridine-containing type II tyrosine kinase inhibitors, HG-7-85-01(22) and HG-7-86-01(26), exhibit potent cellular activity against both wild-type and the notoriously difficult-to-treat T315I 'gatekeeper' mutant form of Bcr-Abl [1]. This T315I mutation confers resistance to first-generation (imatinib) and second-generation (nilotinib, dasatinib, bosutinib) Bcr-Abl inhibitors, but remains susceptible to these third-generation thiazolo[5,4-b]pyridine-derived compounds [2]. The design strategy leverages the scaffold's ability to adopt a 'DFG-out' conformation, enabling binding to the inactive kinase state and overcoming the steric hindrance imposed by the T315I mutation, a feat not achievable by many other chemotypes [1].

Chronic Myeloid Leukemia Kinase Inhibitor Gatekeeper Mutation

Superior Migration Inhibition by N,N-Dialkylthiazolo[5,4-b]pyridin-2-amine (SL-1910) vs. Prior KRS Inhibitor

The N,N-dialkylthiazolo[5,4-b]pyridin-2-amine derivative SL-1910 demonstrates a 105-fold improvement in cell migration inhibition compared to a previously reported KRS inhibitor [1]. Specifically, SL-1910 exhibited an EC50 of 81 nM against mutant KRS-overexpressing MDA-MB-231 cells, whereas the prior benchmark inhibitor showed an EC50 of 8.5 μM against H226 cells [2]. This dramatic enhancement in potency is attributed to the unique binding mode of the thiazolo[5,4-b]pyridine scaffold, as confirmed by 2D-NMR mapping studies identifying novel interactions with the KRS protein [1]. Furthermore, SL-1910 demonstrated significant in vivo anti-metastatic activity in mouse models, validating the scaffold's potential for therapeutic development beyond in vitro assays [3].

Cancer Metastasis Cell Migration KRS Inhibitor

Selective Cytotoxicity and Apoptosis Induction by Thiazolo[5,4-b]pyridine EGFR Inhibitor 10k vs. Osimertinib

The lead thiazolo[5,4-b]pyridine derivative 10k exhibits equipotent anticancer activity to the FDA-approved drug Osimertinib across multiple lung cancer cell lines, while demonstrating a favorable selectivity profile against normal cells [1]. Compound 10k displayed IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively, which are comparable to Osimertinib [2]. Crucially, 10k and other potent derivatives showed no toxicity against the normal BEAS-2B lung epithelial cell line at concentrations exceeding 35 μM, indicating a >4,300-fold selectivity window for the most sensitive cancer cell line [1]. Mechanistically, 10k induced substantial early (31.9%) and late (8.8%) apoptosis in HCC827 cells, compared to only 2.0% early and 1.6% late apoptosis in the control, confirming its mechanism of action as an EGFR-TK autophosphorylation inhibitor [3].

NSCLC EGFR Inhibitor Apoptosis

Targeted Application Scenarios Where 2-Aminothiazolo[5,4-b]pyridine Delivers Maximum Scientific and Procurement ROI


Development of Next-Generation c-KIT Inhibitors for Imatinib-Resistant GIST

Procure 2-Aminothiazolo[5,4-b]pyridine as the core scaffold to initiate a medicinal chemistry campaign targeting c-KIT mutants (e.g., D816V, V560G/D816V) that are unresponsive to imatinib and show reduced sensitivity to sunitinib. The scaffold's ability to generate derivatives like 6r with an IC50 of 4.77 μM against the double mutant, compared to imatinib's 37.93 μM, provides a validated starting point for SAR expansion and lead optimization [1]. This application is directly supported by peer-reviewed data demonstrating differential cytotoxicity and favorable selectivity profiles for thiazolo[5,4-b]pyridine-based inhibitors in GIST cell models [2].

Design of Bcr-Abl T315I Gatekeeper Mutant Inhibitors for CML

Utilize 2-Aminothiazolo[5,4-b]pyridine to access the 'DFG-out' conformation of Bcr-Abl, a binding mode that is uniquely effective against the T315I gatekeeper mutation. This mutation confers resistance to all currently approved first- and second-line therapies. The scaffold has been successfully incorporated into potent type II inhibitors (e.g., HG-7-85-01, HG-7-86-01) that retain cellular activity against T315I-expressing cells, offering a clear pathway for developing third-generation CML therapeutics [1]. This application addresses a high-value, unmet clinical need and is grounded in structural biology and cellular pharmacology studies [2].

Synthesis of Anti-Metastatic Agents Targeting Lysyl-tRNA Synthetase (KRS)

Employ 2-Aminothiazolo[5,4-b]pyridine as a key intermediate for synthesizing N,N-dialkyl derivatives like SL-1910, which has demonstrated a remarkable 105-fold improvement in cell migration inhibition (EC50 = 81 nM) over a prior KRS inhibitor [1]. The scaffold's novel binding interactions with KRS, elucidated by 2D-NMR, enable the development of mechanistically distinct anti-metastatic compounds. Furthermore, the availability of in vivo efficacy and preliminary PK data for SL-1910 reduces early-stage development risk and accelerates progression toward preclinical candidates [2].

Lead Optimization of EGFR Inhibitors for NSCLC with Improved Selectivity

Incorporate 2-Aminothiazolo[5,4-b]pyridine into EGFR inhibitor design to achieve Osimertinib-comparable potency (IC50 = 0.010-0.82 μM across mutant and wild-type cell lines) while leveraging the scaffold's intrinsic selectivity for cancer cells over normal cells (>35 μM no-toxicity threshold) [1]. The scaffold's amenability to Suzuki coupling and other diversification chemistries enables rapid exploration of substitution patterns to optimize drug-like properties and overcome EGFR T790M-mediated resistance in NSCLC [2]. This scenario is directly validated by a 2024 European Journal of Medicinal Chemistry study highlighting the scaffold's ability to induce robust apoptosis (31.9% early apoptosis) via EGFR autophosphorylation inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.